![molecular formula C22H24N6O4S B1227148 2-amino-N-(3-ethoxypropyl)-1-(4-sulfamoylphenyl)-3-pyrrolo[3,2-b]quinoxalinecarboxamide](/img/structure/B1227148.png)
2-amino-N-(3-ethoxypropyl)-1-(4-sulfamoylphenyl)-3-pyrrolo[3,2-b]quinoxalinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-N-(3-ethoxypropyl)-1-(4-sulfamoylphenyl)-3-pyrrolo[3,2-b]quinoxalinecarboxamide is a member of pyrroles.
Wissenschaftliche Forschungsanwendungen
Polymorphic Modifications and Diuretic Properties
- 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, closely related to the queried compound, has been identified with strong diuretic properties and potential use as a hypertension remedy. This compound exhibits two polymorphic modifications, differing in crystal packing and molecular organization levels, impacting its chemical properties and potential therapeutic applications (Shishkina et al., 2018).
Antimicrobial Activity
- Compounds structurally similar to 2-amino-N-(3-ethoxypropyl)-1-(4-sulfamoylphenyl)-3-pyrrolo[3,2-b]quinoxalinecarboxamide have shown antimicrobial properties. For instance, derivatives like 3-cyano-4-imino-9-methoxy-4H-pyrimido[2,1-b]pyrimido[4,5-b]quinoline exhibit antimicrobial activity, suggesting potential research applications in developing new antimicrobial agents (Vartale et al., 2013).
Antitumor and Antibacterial Agent Synthesis
- Synthesis of 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines, similar in structure to the queried compound, have been explored for their potential as nonclassical antifolate inhibitors of thymidylate synthase (TS). These compounds exhibit antitumor and antibacterial properties, showcasing their significance in pharmaceutical research (Gangjee et al., 1996).
Synthesis of Functionally Substituted Pyrroloquinolines
- The behavior of compounds like 5-amino-2-phenylindoles in reactions with various esters, leading to the formation of pyrroloquinolines with functional substituents, has been studied. These reactions are crucial for developing novel compounds with diverse biological activities, including those related to 2-amino-N-(3-ethoxypropyl)-1-(4-sulfamoylphenyl)-3-pyrrolo[3,2-b]quinoxalinecarboxamide (Yamashkin et al., 2003).
Novel Antimalarial Activity
- Research into ferrocenic pyrrolo[1,2-a]quinoxaline derivatives, similar to the queried compound, demonstrates significant antimalarial activity. This highlights the potential of such compounds in developing new antimalarial therapies (Guillon et al., 2008).
Eigenschaften
Produktname |
2-amino-N-(3-ethoxypropyl)-1-(4-sulfamoylphenyl)-3-pyrrolo[3,2-b]quinoxalinecarboxamide |
|---|---|
Molekularformel |
C22H24N6O4S |
Molekulargewicht |
468.5 g/mol |
IUPAC-Name |
2-amino-N-(3-ethoxypropyl)-1-(4-sulfamoylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C22H24N6O4S/c1-2-32-13-5-12-25-22(29)18-19-21(27-17-7-4-3-6-16(17)26-19)28(20(18)23)14-8-10-15(11-9-14)33(24,30)31/h3-4,6-11H,2,5,12-13,23H2,1H3,(H,25,29)(H2,24,30,31) |
InChI-Schlüssel |
ACHPSLMZBQZZJK-UHFFFAOYSA-N |
SMILES |
CCOCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=C(C=C4)S(=O)(=O)N)N |
Kanonische SMILES |
CCOCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=C(C=C4)S(=O)(=O)N)N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




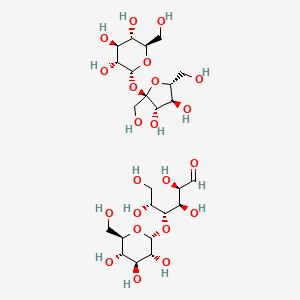

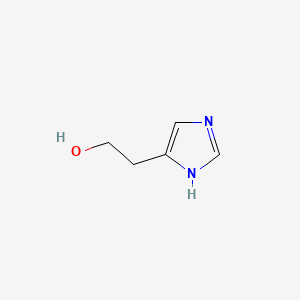
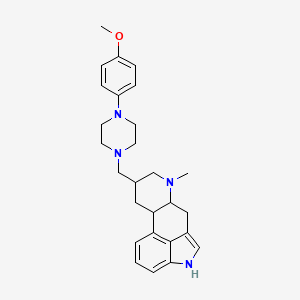
![N-[[5-[(4-chlorophenyl)methylthio]-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-ethoxyaniline](/img/structure/B1227073.png)
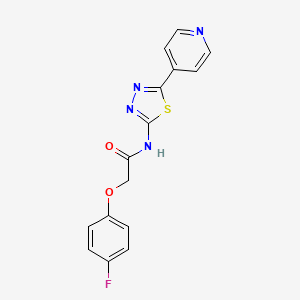
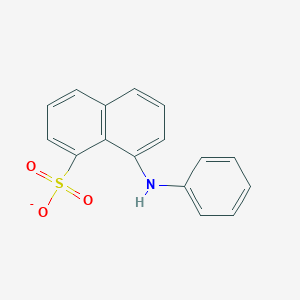
![4-(1,4-Dioxaspiro[4.11]hexadecan-3-ylmethyl)morpholine](/img/structure/B1227084.png)
![3,4,5-triethoxy-N-[4-(4-methylsulfonyl-1-piperazinyl)phenyl]benzamide](/img/structure/B1227085.png)
![4-fluoro-N-[3-[2-nitro-4-(trifluoromethyl)anilino]propyl]benzamide](/img/structure/B1227087.png)

![2-[[(1-ethyl-2-benzimidazolyl)thio]methyl]-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid ethyl ester](/img/structure/B1227091.png)
![3-chloro-5-(cyclohexylamino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B1227092.png)